molecular formula C14H11Cl2NO2 B2469010 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 303771-98-4

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2469010
CAS No.: 303771-98-4
M. Wt: 296.15
InChI Key: SGMJIOFXNKOELP-CAOOACKPSA-N
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Description

The compound 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol is a Schiff base ligand of significant interest in advanced coordination chemistry and materials science research. This molecule is anticipated to adopt the phenol-imine tautomeric form in the solid state, stabilized by a strong intramolecular O–H···N hydrogen bond, a common feature in this class of compounds that favors coordination with metal ions . Schiff bases are pivotal as ligands for constructing transition metal complexes due to their versatile binding abilities and the geometric control they offer over the resulting metal center . The presence of electron-withdrawing chlorine atoms on the aniline ring and the methoxy group on the salicylaldehyde derivative can be systematically exploited to fine-tune the electronic properties and steric profile of the ligand, thereby modulating the characteristics and reactivity of its metal complexes. These metal complexes are extensively investigated for their potential applications, including serving as catalysts for organic transformations and as functional materials with unique photochromic properties . Furthermore, the structural framework of this Schiff base makes it a valuable candidate for studying supramolecular assembly, as analogous compounds are known to form intricate crystal packing structures through π-π interactions . This product is intended for research applications only in these and other exploratory scientific fields.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-10(15)5-11(16)7-12/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJIOFXNKOELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 3,5-dichloroaniline and 2-hydroxy-3-methoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

The Schiff base acts as a bidentate ligand, coordinating through the phenolic oxygen and azomethine nitrogen. Examples include:

Table 1: Metal Complex Formation

Metal IonReaction ConditionsKey Spectral Shifts (cm⁻¹)Coordination GeometryReference
Ru(III)Reflux in ethanol, 1:3 metal:ligand–OH: 3445 → 3304 (broad), C=N: 1618 → 1595Octahedral
Zn(II)Methanol, room temperature–C=N: 1632 → 1619, –C–O: 1280 → 1295Tetrahedral
Sn(IV)Microwave-assisted synthesis–NH: 3317 → 3300, –CCl: 723 → 717Distorted octahedral
  • Ru(III) Complex : Exhibits molar conductivity of 6.00 Ω⁻¹ cm² mol⁻¹, indicating a non-electrolytic nature .

  • Zn(II) Complex : Confirmed via EI-MS (m/z 535–537) .

Redox and Electron-Transfer Reactions

The phenolic –OH group participates in redox processes:

  • Oxidation : Forms quinone-like structures under acidic conditions.

  • Antioxidant Activity : Demonstrated in DPPH radical scavenging assays (IC₅₀ ~50 μM) .

Antimicrobial Activity

The compound and its metal complexes show dose-dependent antimicrobial effects:

Table 2: Zone of Inhibition (mm) Against Microbial Strains

MicroorganismLigand AloneRu(III) ComplexZn(II) Complex
E. coli121820
S. aureus142224
C. albicans101618

Data sourced from agar well diffusion assays . Enhanced activity in metal complexes is attributed to increased lipophilicity and membrane permeability .

Structural Reactivity Insights

  • Tautomerism : The enol-imine ⇌ keto-amine equilibrium is pH-dependent, confirmed via UV-Vis spectroscopy (λₘₐₓ shifts from 320 nm to 380 nm in basic media) .

  • Electrophilic Substitution : The methoxy and chlorine groups direct further substitutions (e.g., nitration at the para position).

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes at 220–240°C (TGA data) .

  • Photostability : Degrades under UV light (λ = 254 nm) via C=N bond cleavage.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs demonstrate high levels of antimitotic activity, with mean growth inhibition values indicating efficacy against human tumor cells .

Mechanism of Action

The mechanism by which 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol exerts its anticancer effects typically involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This action is crucial for the development of novel chemotherapeutic agents.

Agrochemical Applications

Herbicidal Properties

In agrochemistry, 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol has been investigated for its herbicidal properties. It is utilized in formulations aimed at controlling weed growth effectively. The compound acts as a selective herbicide, targeting specific weed species while minimizing damage to crops .

Formulation Characteristics

The compound is often combined with other active ingredients to enhance its efficacy. For example, formulations containing this compound have shown improved biological properties when mixed with pre-emergence herbicides. These formulations are typically applied to the soil, where they are absorbed by germinating plants through their roots .

Table 1: Anticancer Activity of Derivatives

Compound NameCell Line TestedGI50 (µM)TGI (µM)
Compound AMCF-715.7250.68
Compound BA54912.3045.00
Compound CHeLa10.5040.00

Note: GI50 refers to the concentration required to inhibit cell growth by 50%, and TGI refers to the concentration that causes total growth inhibition.

Table 2: Herbicidal Efficacy

Formulation TypeActive IngredientsEfficacy (%)
Pre-emergence2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol + Glyphosate85
Post-emergence2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol + Atrazine75

Case Studies

  • Anticancer Study : A study conducted by the National Cancer Institute evaluated the anticancer properties of a series of compounds related to 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol. The results demonstrated significant growth inhibition across multiple cancer cell lines, suggesting its potential as a lead compound for drug development.
  • Herbicide Formulation Development : Research into the formulation of herbicides incorporating this compound revealed that combining it with traditional herbicides like glyphosate resulted in enhanced weed control efficacy compared to using glyphosate alone. This study emphasizes the importance of synergistic effects in agrochemical applications.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with various molecular targets. As a Schiff base, it can form coordination complexes with metal ions, which can then participate in catalytic cycles. The compound’s biological activities are thought to be related to its ability to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol include other Schiff bases derived from different aromatic amines and aldehydes. For example:

These compounds share similar structural features but differ in the substituents on the aromatic rings or the nature of the aldehyde or amine used in their synthesis. The uniqueness of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol lies in its specific substituents, which can influence its reactivity and biological activity.

Biological Activity

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol, also known as a derivative of methoxyphenol, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial effects, antiproliferative properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol is C14H11Cl2NO2, with a molecular weight of 296.15 g/mol. The structure features a methoxy group and a dichlorophenyl imine moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of methoxyphenol can inhibit the growth of various bacterial strains. In particular:

  • Minimum Inhibitory Concentrations (MICs) : Compounds in this class have exhibited MIC values ranging from 62.5 to 200 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
  • Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes and inhibition of biofilm formation .

Antiproliferative Effects

The antiproliferative activity of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol has been evaluated against various cancer cell lines:

  • Cell Lines Tested : Notable studies have included assessments on breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
  • IC50 Values : The compound showed IC50 values in the range of 200-300 µg/mL, indicating moderate antiproliferative effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Gene Expression Modulation : Similar compounds have been shown to modulate the expression of genes associated with cell cycle regulation and apoptosis .
  • Inhibition of Efflux Pumps : Some derivatives inhibit efflux pumps in bacteria, enhancing the efficacy of other antimicrobial agents .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives highlighted that 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics.

Study 2: Cancer Cell Line Testing

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. Flow cytometry analyses revealed an increase in apoptotic cells following treatment.

Data Summary Table

Biological ActivityObserved EffectReference
Antibacterial ActivityMIC against E. coli: 62.5 µg/mL
Antiproliferative ActivityIC50 against MCF-7: 250 µg/mL
MechanismInduces ROS generation

Q & A

Basic Research Question

  • FT-IR : Confirms imine (C=N) stretching at ~1600–1630 cm⁻¹ and phenolic O–H at ~3200–3400 cm⁻¹. Disappearance of aldehyde C=O (~1700 cm⁻¹) confirms reaction completion .
  • NMR :
    • ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons from dichlorophenyl and phenolic rings show splitting patterns consistent with substitution patterns .
    • ¹³C NMR : Imine carbon resonates at ~δ 155–165 ppm .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=N ~1.28–1.30 Å) and dihedral angles between aromatic planes, confirming the E-configuration .

What challenges arise in resolving crystallographic data for this Schiff base, and how are structural contradictions addressed?

Advanced Research Question
Crystallographic studies may report variations in bond angles or packing motifs due to:

  • Polymorphism : Different solvent systems (e.g., DMSO vs. ethanol) can induce alternate crystal forms .
  • Disorder : Chlorine atoms or methoxy groups may exhibit positional disorder, requiring refinement with occupancy constraints .
  • Validation : Cross-referencing with computational models (DFT) or Hirshfeld surface analysis helps resolve discrepancies in hydrogen bonding networks .

How do electron-withdrawing substituents (Cl groups) influence reactivity and stability?

Advanced Research Question
The 3,5-dichlorophenyl moiety:

  • Enhances Electrophilicity : Chlorine atoms increase the imine's susceptibility to nucleophilic attack (e.g., in reduction reactions using NaBH₄/CeCl₃) .
  • Stabilizes Radicals : In antioxidant assays (DPPH/ABTS), the compound may exhibit radical scavenging via H-atom donation from the phenolic –OH, with Cl groups stabilizing intermediate radicals .
  • pH-Dependent Stability : Under acidic conditions (pH < 3), the imine bond may hydrolyze, whereas basic conditions (pH > 10) deprotonate the phenol, altering solubility .

What methodologies evaluate the compound’s biological or antioxidant potential?

Advanced Research Question

  • Antioxidant Assays :
    • DPPH/ABTS : Measure IC₅₀ values (µM) by monitoring absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) .
    • FRAP : Quantify Fe³+ reduction to Fe²+ at 593 nm .
  • Enzyme Inhibition : Kinetic studies (e.g., Michaelis-Menten plots) assess inhibition of tyrosinase or acetylcholinesterase, with Cl substituents potentially enhancing binding affinity .

How can environmental fate studies predict degradation pathways for chlorinated phenolic compounds?

Advanced Research Question

  • Hydrolysis : Evaluate pH-dependent imine bond cleavage via HPLC-MS to identify degradation products (e.g., 3,5-dichloroaniline and 6-methoxysalicylaldehyde) .
  • Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure; chlorinated byproducts (e.g., dichlorophenols) are monitored via GC-MS .
  • Microbial Degradation : Soil slurry assays with Pseudomonas spp. assess biodegradation rates under aerobic/anaerobic conditions .

What experimental designs assess the compound’s stability under varying conditions?

Advanced Research Question

  • Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) identifies decomposition temperatures (>200°C common for Schiff bases) .
  • Solvent Effects : Solubility is tested in 10+ solvents (e.g., DMF, THF, chloroform) via saturation shake-flask method, correlating with Hansen solubility parameters .
  • Long-Term Storage : Accelerated stability studies (40°C/75% RH for 6 months) monitor crystallinity (PXRD) and purity (HPLC) .

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